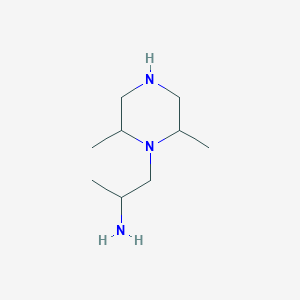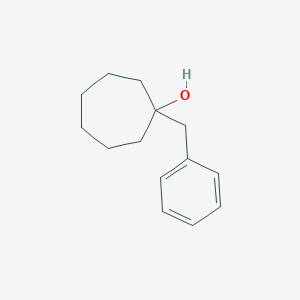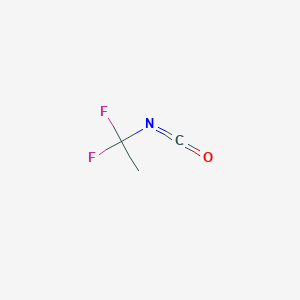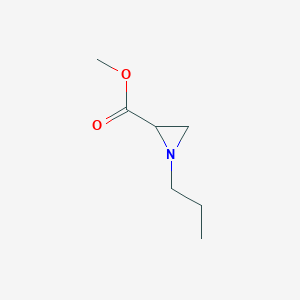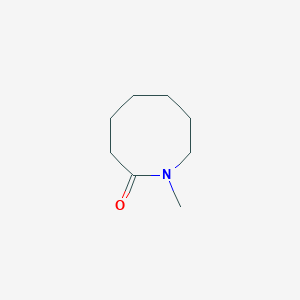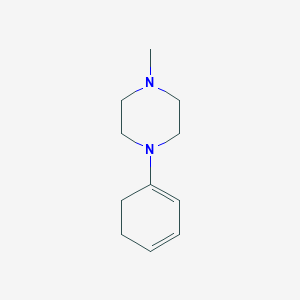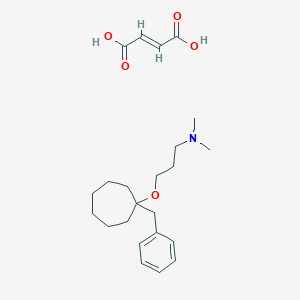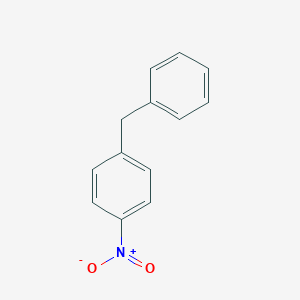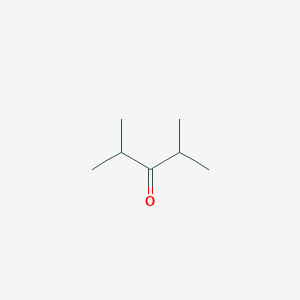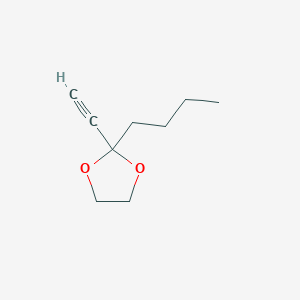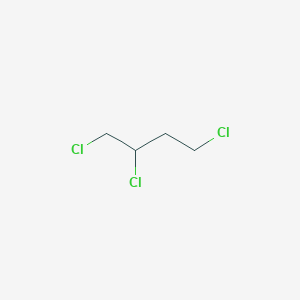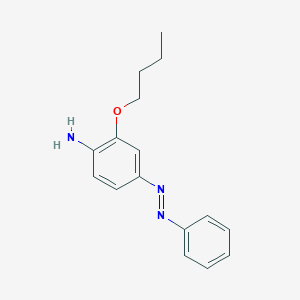
3-n-Butoxy-4-aminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-Butoxy-4-aminoazobenzene, also known as BAA, is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound was first synthesized in the 1950s and has since become a popular tool for studying the mechanisms of carcinogenesis.
Mechanism Of Action
3-n-Butoxy-4-aminoazobenzene is metabolized by the liver into a reactive intermediate that can bind covalently to DNA, forming adducts that can lead to mutations and cancer. 3-n-Butoxy-4-aminoazobenzene also induces oxidative stress and inflammation, which can further contribute to the development of cancer.
Biochemical And Physiological Effects
3-n-Butoxy-4-aminoazobenzene has been shown to induce liver cancer in rodents through the formation of DNA adducts, oxidative stress, and inflammation. The compound also causes liver damage and hepatocyte necrosis, as well as changes in liver enzyme levels. In addition, 3-n-Butoxy-4-aminoazobenzene has been shown to affect the immune system and alter the expression of genes involved in cell proliferation and apoptosis.
Advantages And Limitations For Lab Experiments
3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool. For example, its carcinogenic effects are limited to the liver, and it may not accurately reflect the mechanisms of carcinogenesis in other organs. In addition, 3-n-Butoxy-4-aminoazobenzene can be toxic to animals at high doses, and its effects may be influenced by factors such as age, sex, and genetic background.
Future Directions
There are several future directions for research on 3-n-Butoxy-4-aminoazobenzene. One area of interest is the identification of biomarkers that can predict susceptibility to 3-n-Butoxy-4-aminoazobenzene-induced liver cancer. Another area of research is the development of new chemopreventive agents that can prevent the formation of DNA adducts and other carcinogenic effects of 3-n-Butoxy-4-aminoazobenzene. Finally, there is a need for more studies to investigate the mechanisms of carcinogenesis in other organs and to evaluate the potential risks of 3-n-Butoxy-4-aminoazobenzene exposure in humans.
Conclusion:
In conclusion, 3-n-Butoxy-4-aminoazobenzene is a synthetic dye that is widely used in research laboratories for its ability to induce liver cancer in rodents. The compound is synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. 3-n-Butoxy-4-aminoazobenzene is a useful tool for studying the mechanisms of carcinogenesis and evaluating the efficacy of chemopreventive agents. Its carcinogenic effects are well-established, and the compound is relatively easy to administer to animals. However, 3-n-Butoxy-4-aminoazobenzene has some limitations as a research tool, and there is a need for more studies to investigate its potential risks in humans.
Synthesis Methods
3-n-Butoxy-4-aminoazobenzene can be synthesized by the diazotization of p-nitroaniline followed by reaction with n-butanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and benzene.
Scientific Research Applications
3-n-Butoxy-4-aminoazobenzene is widely used in research laboratories to induce liver cancer in rodents. The compound is administered to animals either orally or through injection, and its carcinogenic effects are studied over a period of several months. 3-n-Butoxy-4-aminoazobenzene is also used to study the mechanisms of carcinogenesis, including the role of DNA adducts, oxidative stress, and inflammation. In addition, 3-n-Butoxy-4-aminoazobenzene is used to evaluate the efficacy of chemopreventive agents in preventing liver cancer.
properties
CAS RN |
126335-29-3 |
|---|---|
Product Name |
3-n-Butoxy-4-aminoazobenzene |
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-butoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-20-16-12-14(9-10-15(16)17)19-18-13-7-5-4-6-8-13/h4-10,12H,2-3,11,17H2,1H3 |
InChI Key |
GNFHVTFCXAMDDW-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N |
synonyms |
3-N-BUTOXY-4-AMINOAZOBENZENE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



